5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)12-5-7-13(8-6-12)19-10-11(15(21)22)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKIQEGUUDXGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives.
- Molecular Formula : C19H23BN2O5
- Molecular Weight : 370.21 g/mol
- CAS Number : 2698398-71-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have demonstrated effective methods for synthesizing similar compounds using techniques such as directed C(sp³)–H activation .
Anticancer Activity
Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Notably, studies using the A549 human lung adenocarcinoma cell line revealed structure-dependent cytotoxicity:
- Compound Efficacy : Compounds with free amino groups demonstrated higher anticancer activity compared to those with acetylamino groups. For instance, a specific derivative reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutic agents like cisplatin .
| Compound | Viability (%) | Remarks |
|---|---|---|
| Compound 15 | 66% | Higher activity compared to acetylamino derivatives |
| Cisplatin | Control | Standard chemotherapeutic agent |
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens:
- Testing Method : Compounds were screened against various resistant strains including carbapenem-resistant Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus.
| Pathogen | Activity Observed |
|---|---|
| S. aureus (MRSA) | Significant inhibition |
| K. pneumoniae | Moderate inhibition |
The results indicate that these compounds could serve as promising scaffolds for developing new antimicrobial agents targeting resistant bacteria .
The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. For example, recent findings suggest that certain derivatives inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease pathology . This highlights the versatility of 5-oxopyrrolidine derivatives beyond anticancer and antimicrobial applications.
Case Studies
- Study on Anticancer Activity : A study involving various 5-oxopyrrolidine derivatives showed that those with specific structural substitutions exhibited enhanced cytotoxic effects on A549 cells while maintaining low toxicity on non-cancerous cells .
- Antimicrobial Screening : In another investigation, a series of compounds were evaluated against a panel of resistant pathogens, demonstrating varying degrees of efficacy and reinforcing the need for further development in this area .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing boron, like 5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid, exhibit promising anticancer properties. Boron-containing compounds have been studied for their ability to enhance the efficacy of traditional chemotherapeutics by acting as boron neutron capture agents. The incorporation of the pyrrolidine ring may also contribute to improved selectivity towards cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of boron-containing pyrrolidine derivatives and their cytotoxic effects on various cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation compared to standard treatments, suggesting a potential role in cancer therapy .
Drug Development
2.1 Targeting Enzymatic Pathways
The unique structure of this compound allows it to interact with specific enzymes involved in metabolic pathways. Its application as an enzyme inhibitor has been investigated, particularly in the context of diseases such as diabetes and obesity.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Glycogen phosphorylase | 15 | |
| Other boron derivatives | Various | 10 - 50 |
Material Science
3.1 Polymerization Initiators
The presence of the dioxaborolane moiety in this compound makes it a suitable candidate for use as a polymerization initiator in the synthesis of boron-containing polymers. These polymers have applications in electronics and photonics due to their enhanced thermal and electrical properties.
Case Study:
A recent investigation into the use of boron-based initiators for polymer synthesis demonstrated that incorporating such compounds leads to polymers with superior mechanical properties and thermal stability compared to conventional initiators .
Agricultural Chemistry
4.1 Pesticide Development
The compound's ability to form stable complexes with various metal ions opens avenues for its use in developing novel pesticides. Boron compounds are known for their fungicidal properties, making them valuable in agricultural applications.
Data Table: Pesticidal Efficacy
Comparison with Similar Compounds
Structural and Functional Differences
- Boron-Containing Derivative : The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura reactions, making the compound valuable for constructing complex aryl-aryl bonds in drug discovery . This group also improves solubility in organic solvents compared to free boronic acids.
- Antioxidant Derivatives: Compounds like 36 and its hydrazide derivatives (e.g., 39) exhibit potent antioxidant activity, scavenging DPPH radicals with efficacy comparable to ascorbic acid . The phenylamino group likely enhances electron-donating capacity, critical for radical stabilization.
Research Findings and Data
Antioxidant Activity Comparison
- Compound 36 (phenylamino-substituted) showed significant DPPH radical scavenging (IC₅₀ ~25 µM), comparable to ascorbic acid .
- SK-119 (trihydroxybenzylidene-substituted, ) demonstrated enhanced antioxidant activity due to phenolic hydroxyl groups, though melting points (>300°C) suggest challenges in formulation .
Physicochemical Properties
- Solubility : Boronated derivatives exhibit improved organic solubility (e.g., in THF or DMSO) compared to polar analogs like 36 , which require aqueous-organic mixtures .
- Thermal Stability : Thienylmethyl and trimethylphenyl derivatives show higher decomposition temperatures (>300°C), favoring high-temperature reactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-oxo-pyrrolidine-3-carboxylic acid derivatives with boronate ester substituents?
- Answer : The synthesis typically involves multi-step reactions, such as coupling pyrrolidine precursors with boronate-containing aryl groups. Evidence from analogous compounds (e.g., 4-substituted benzoic acid derivatives) suggests using palladium catalysts for Suzuki-Miyaura cross-coupling to introduce the tetramethyl dioxaborolane group . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid hydrolysis of the boronate ester. Yield improvements (up to 82% in similar systems) are achieved via stepwise purification, such as recrystallization or column chromatography .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?
- Answer : Discrepancies in NMR/IR spectra may arise from tautomerism or impurities. For example, the carboxylic acid proton may exchange rapidly in DMSO-d6, broadening the signal. Use deuterated chloroform (CDCl₃) for sharper peaks, and confirm purity via HPLC (>95% by area) . IR analysis of the carbonyl (C=O) stretch (~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) should align with computational predictions (DFT studies in ) .
Q. What purification methods are effective for isolating the target compound from byproducts?
- Answer : High-yield isolation requires a combination of solvent extraction (e.g., ethyl acetate/water) and chromatography (silica gel, eluting with hexane/ethyl acetate gradients). For boronate-containing compounds, avoid aqueous acidic conditions to prevent ester hydrolysis . Final purity is confirmed via melting point analysis (e.g., 237°C for analogous pyrrolidinones) and mass spectrometry .
Advanced Research Questions
Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in biological assays?
- Answer : The boronate ester enhances solubility in polar solvents and may act as a prodrug, releasing bioactive species under physiological pH. However, its stability in aqueous media must be validated via kinetic studies (e.g., monitoring hydrolysis by ¹¹B NMR). For antimicrobial testing (as in ), compare activity against Gram-positive/-negative bacteria with/without the boronate group to establish structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like cysteine proteases (relevant to antimalarial research in ). Focus on the carboxylic acid and boronate moieties as potential hydrogen bond donors/acceptors. Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .
Q. How can researchers address the compound’s hygroscopicity during storage?
- Answer : Hygroscopicity is common in boronate esters. Store the compound under inert gas (argon) in desiccated containers. Pre-formulation studies (e.g., TGA/DSC) can identify optimal storage temperatures. For long-term stability, lyophilize the compound as a sodium salt .
Data Analysis & Experimental Design
Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay platforms?
- Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, if antimalarial activity in conflicts with cytotoxicity data, perform dose-response curves with controls (e.g., chloroquine). Statistical tools (e.g., ANOVA) identify outliers, while meta-analysis reconciles platform-specific biases .
Q. How should researchers design experiments to probe the boronate ester’s role in metabolic stability?
- Answer : Use isotopically labeled compounds (e.g., ¹⁸O-B(OH)₂) to track hydrolysis in liver microsomes or plasma. Compare half-life (t₁/₂) with non-boronate analogs. LC-MS/MS quantifies metabolites, while X-ray crystallography identifies binding modes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
